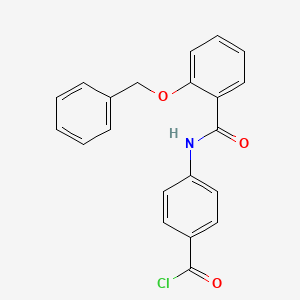![molecular formula C12H15NO4 B15354794 2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid CAS No. 33494-69-8](/img/structure/B15354794.png)
2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid is an organic compound characterized by the presence of a carboxymethyl group attached to a 2,6-dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, may also be integrated into the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[N-(carboxymethyl)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- 2-[N-(carboxymethyl)-2,4-dimethylanilino]acetic acid
Uniqueness
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and binding properties. This structural feature can result in distinct chemical and biological activities compared to its analogs.
Propriétés
Numéro CAS |
33494-69-8 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)-2,6-dimethylanilino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-4-3-5-9(2)12(8)13(6-10(14)15)7-11(16)17/h3-5H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
WUUZQGWCVPETLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


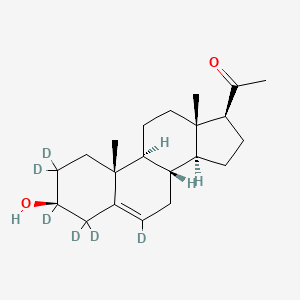
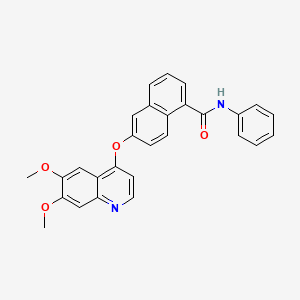

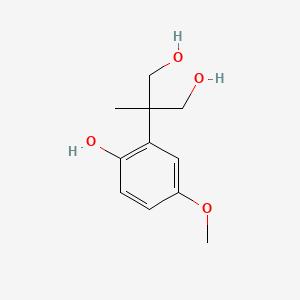
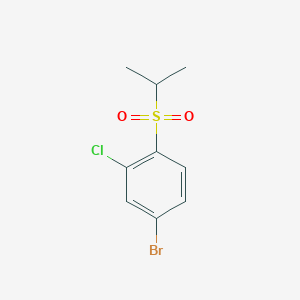
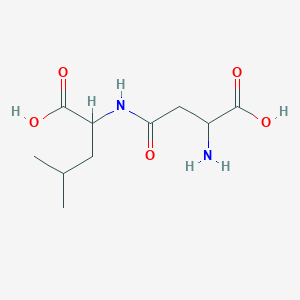
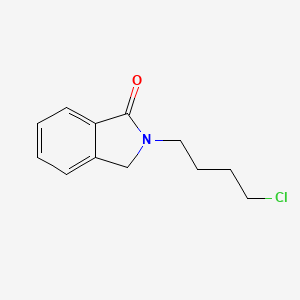

![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
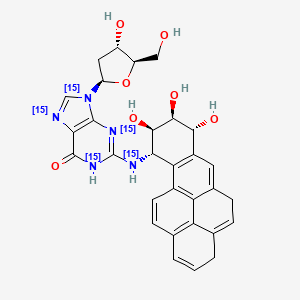
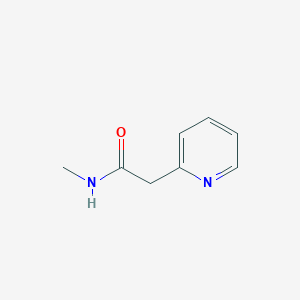
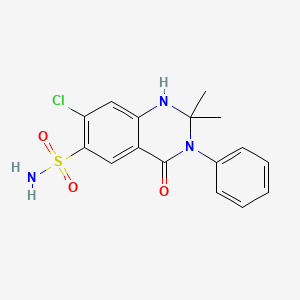
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
